molecular formula C21H13ClFN3 B11069894 4-(4-Chlorophenyl)-6-(3-fluorophenyl)-2-(4-pyridyl)pyrimidine

4-(4-Chlorophenyl)-6-(3-fluorophenyl)-2-(4-pyridyl)pyrimidine

Cat. No.: B11069894
M. Wt: 361.8 g/mol
InChI Key: QMMONNWTSVLTJG-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-(3-fluorophenyl)-2-(4-pyridyl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with chlorophenyl, fluorophenyl, and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(3-fluorophenyl)-2-(4-pyridyl)pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate precursors such as β-diketones and amidines.

    Substitution Reactions: Introduction of the chlorophenyl, fluorophenyl, and pyridyl groups can be carried out through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridyl or phenyl rings.

    Reduction: Reduction reactions could target the pyrimidine ring or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, organometallic reagents, or strong bases.

Major Products

The major products would depend on the specific reaction conditions but could include various substituted derivatives of the original compound.

Scientific Research Applications

4-(4-Chlorophenyl)-6-(3-fluorophenyl)-2-(4-pyridyl)pyrimidine may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potentially as a drug candidate for targeting specific enzymes or receptors.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-6-(3-fluorophenyl)-2-(4-pyridyl)quinazoline
  • 4-(4-Chlorophenyl)-6-(3-fluorophenyl)-2-(4-pyridyl)triazine

Uniqueness

The unique combination of substituents in 4-(4-Chlorophenyl)-6-(3-fluorophenyl)-2-(4-pyridyl)pyrimidine may confer specific binding properties or reactivity that distinguishes it from similar compounds.

Properties

Molecular Formula

C21H13ClFN3

Molecular Weight

361.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-(3-fluorophenyl)-2-pyridin-4-ylpyrimidine

InChI

InChI=1S/C21H13ClFN3/c22-17-6-4-14(5-7-17)19-13-20(16-2-1-3-18(23)12-16)26-21(25-19)15-8-10-24-11-9-15/h1-13H

InChI Key

QMMONNWTSVLTJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

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